molecular formula C14H21NO5 B016182 N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine CAS No. 887353-54-0

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Cat. No.: B016182
CAS No.: 887353-54-0
M. Wt: 283.32 g/mol
InChI Key: NRRQFYQWGDXZST-UHFFFAOYSA-N
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Description

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (CAS: 887353-54-0) is a protected amine derivative with the molecular formula C₁₄H₂₁NO₅ and a molecular weight of 283.32 g/mol. It features a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality, and a substituted phenoxyethylamine backbone containing 4-hydroxy and 2-methoxy substituents on the aromatic ring. This compound is widely used as a drug impurity reference standard and biomedical reagent in pharmaceutical research and development .

Key physicochemical properties include:

  • Melting Point: Not explicitly reported but inferred to be stable under standard storage conditions.
  • Purity: Typically supplied at ≥97% purity for analytical applications .

Its synthetic utility lies in its role as an intermediate in the preparation of bioactive molecules, particularly those targeting neurological or metabolic pathways.

Properties

IUPAC Name

tert-butyl N-[2-(4-hydroxy-2-methoxyphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-14(2,3)20-13(17)15-7-8-19-11-6-5-10(16)9-12(11)18-4/h5-6,9,16H,7-8H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRQFYQWGDXZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402154
Record name N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887353-54-0
Record name Carbamic acid, [2-(4-hydroxy-2-methoxyphenoxy)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887353-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, data tables, and case studies to provide a comprehensive overview.

Structural Characteristics

This compound is characterized by the following features:

  • Molecular Formula : C₁₄H₂₁NO₅
  • Molecular Weight : 283.32 g/mol
  • Functional Groups :
    • Tert-butyloxycarbonyl (Boc) protective group
    • Hydroxy (-OH) group
    • Methoxy (-OCH₃) group attached to a phenoxy moiety

The presence of these functional groups suggests potential interactions with various biological targets, which may lead to therapeutic applications.

Initial studies indicate that this compound may modulate pathways involved in inflammation and oxidative stress . The compound's ability to interact with enzymes and receptors is under investigation, with preliminary findings suggesting it could influence signaling pathways critical for cellular responses to stressors .

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets. For example, interaction studies have shown that it may bind effectively to certain enzymes involved in metabolic processes, potentially leading to altered activity in these pathways. However, detailed studies are still required to elucidate the exact mechanisms and confirm these effects.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing key features of comparable compounds:

Compound NameMolecular FormulaUnique Features
4-Hydroxy-2-methoxyphenolC₈H₁₀O₃Lacks ethylamine and Boc groups; often used as an antioxidant.
N,N-Dimethylaminoethyl 4-hydroxybenzoateC₁₁H₁₅NO₃Contains a different amine structure; utilized in pharmaceuticals.
2-(4-Hydroxyphenyl)ethanolC₈H₁₀O₂Simpler alcohol derivative; used in cosmetic formulations.

This compound stands out due to its combination of protective Boc group and phenolic functionality, enhancing its potential for diverse applications in medicinal chemistry.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various phenolic compounds, including derivatives similar to this compound. Results indicated that some derivatives exhibited significant activity against Mycobacterium species, suggesting a potential role in treating infections . While specific data on this compound is limited, its structural analogs showed promise.

Cytotoxicity Assays

Cytotoxicity assays conducted on related compounds revealed that certain derivatives could induce apoptosis in cancer cell lines. For instance, compounds with similar structural motifs demonstrated selective cytotoxicity against leukemia cells . This suggests that this compound may also possess anticancer properties worth exploring.

Scientific Research Applications

Scientific Research Applications

The compound has been recognized for its versatility in several domains:

Organic Synthesis

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine serves as a vital intermediate in the synthesis of complex organic molecules. Its Boc group allows for selective protection of the amine during synthetic reactions, facilitating further functionalization .

Key Reactions:

  • Nucleophilic Substitution: The phenolic moiety can participate in various substitution reactions, leading to the formation of new compounds.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, releasing the free amine for subsequent reactions .

Medicinal Chemistry

The compound's structural features suggest potential therapeutic applications. Preliminary studies indicate that it may interact with biological targets such as enzymes and receptors, potentially modulating pathways involved in inflammation or oxidative stress .

Potential Therapeutic Uses:

  • Development of anti-inflammatory agents
  • Exploration of antioxidant properties

Biological Studies

In biological research, this compound can be utilized to study enzyme-substrate interactions and protein modifications. Its ability to act as a reference standard in NMR spectroscopy makes it valuable for tracking biochemical pathways .

Applications in Biological Research:

  • Metabolic tracing studies
  • Investigating enzyme kinetics

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related Boc-protected ethylamine derivatives. Below is a detailed comparison:

Structural Analogues with Isotopic Substitution

  • N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 (CAS: 1189481-50-2): Molecular Formula: C₁₄H₁₈D₃NO₅ Molecular Weight: 286.34 g/mol Key Difference: Incorporates deuterium atoms at the ethylamine chain, enhancing stability for use as an isotopic internal standard in mass spectrometry. Applications: Critical for quantitative pharmacokinetic studies due to minimized matrix effects .
  • N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 (CAS: 1189659-07-1): Molecular Formula: C₁₄H₁₈D₃NO₅ Molecular Weight: 286.34 g/mol Key Difference: Deuterated variant of the parent compound, used to trace metabolic pathways without altering biological activity .

Structural Isomers with Altered Substituents

  • N-T-BOC-2-(5-HYDROXY-2-METHOXYPHENOXY)-ETHYLAMINE (CAS: 887353-57-3): Molecular Formula: C₁₄H₂₁NO₅ Molecular Weight: 283.32 g/mol Key Difference: 5-hydroxy substituent instead of 4-hydroxy, altering electronic properties and hydrogen-bonding capacity. Applications: Higher purity (99%) makes it suitable for industrial-scale synthesis .

Brominated Analogues

  • N-Boc-4-bromophenethylamine (CAS: 68819-84-1): Molecular Formula: C₁₃H₁₈BrNO₂ Molecular Weight: 319.21 g/mol Key Difference: Replaces the phenolic hydroxy and methoxy groups with a bromine atom, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Applications: Intermediate in synthesizing aryl-alkyl amines for material science .

Ethylamine Derivatives with Pyridinylmethyl Groups

  • N-(3-pyridinylmethyl)ethylamine (Compound VI3):
    • Molecular Formula : C₈H₁₂N₂
    • Molecular Weight : 136.20 g/mol
    • Key Difference : Lacks Boc protection and aromatic oxygen substituents, favoring ligand-receptor interactions in neurotransmitter analogs.
    • Synthetic Yield : 96% (higher than the parent compound’s typical yields) .

Data Tables for Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature Primary Application
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine 887353-54-0 C₁₄H₂₁NO₅ 283.32 4-hydroxy, 2-methoxy Drug impurity standard
N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 1189481-50-2 C₁₄H₁₈D₃NO₅ 286.34 Deuterated, 4-formyl Isotopic internal standard
N-tert-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine 887353-57-3 C₁₄H₂₁NO₅ 283.32 5-hydroxy isomer Industrial synthesis
N-Boc-4-bromophenethylamine 68819-84-1 C₁₃H₁₈BrNO₂ 319.21 Bromine substituent Cross-coupling reactions

Research Findings and Functional Insights

  • Chromatographic Behavior : Derivatives with deuterium or bromine exhibit distinct retention times in HPLC, aiding in analytical separation .
  • Synthetic Yields: Pyridinylmethyl analogs (e.g., VI3) achieve higher yields (96%) due to reduced steric hindrance compared to phenolic derivatives .
  • Stability : Deuterated analogues (e.g., CAS 1189659-07-1) resist metabolic degradation, enhancing their utility in tracer studies .

Preparation Methods

Reagents and Reaction Conditions

Boc protection typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. In dichloromethane (DCM) with N-ethyl-N,N-diisopropylamine (DIPEA), 2-(4-hydroxy-2-methoxyphenoxy)ethylamine reacts with Boc₂O at 20°C under inert atmosphere, achieving 65–85% yields. Triethylamine (TEA) in dimethylformamide (DMF) at 50°C accelerates the reaction to 15 minutes with comparable efficiency.

Table 1: Boc Protection Optimization

BaseSolventTemperatureTimeYield
DIPEADCM20°C4h65%
TEADMF50°C0.25h85%

The choice of base impacts reaction kinetics: DIPEA’s steric bulk minimizes side reactions, while TEA in DMF enhances nucleophilicity for rapid Boc transfer.

Synthesis of the Phenoxy-Ethylamine Backbone

Introducing the 4-hydroxy-2-methoxyphenoxy group requires orthogonal protection of the phenolic -OH to prevent undesired side reactions during coupling.

Acetyl Protection Strategy

4-Hydroxy-2-methoxy phenol is acetylated using acetic anhydride in pyridine, yielding 4-acetyloxy-2-methoxyphenol. This intermediate undergoes nucleophilic substitution with Boc-protected 2-bromoethylamine in acetonitrile at reflux (82°C, 12h), forming N-tert-Boc-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine. Subsequent deprotection with aqueous NaOH in methanol restores the free phenol (95% yield).

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling between Boc-protected 2-(4-bromophenyl)ethylamine and 3,4-dimethoxyphenylboronic acid. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 85°C for 24h, this method achieves 75% yield. Microwave-assisted conditions (90°C, 3h) improve efficiency to 88%.

Table 2: Phenoxy Group Installation Methods

MethodCatalystConditionsYield
Nucleophilic SubstitutionNoneCH₃CN, 82°C, 12h78%
Suzuki CouplingPd(PPh₃)₄Dioxane/H₂O, 85°C75%
Microwave SuzukiPd(OAc)₂/P(Cy)₃90°C, 3h88%

Deprotection and Final Product Isolation

Acidic Boc Removal

The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM (0°C to RT, 2h), yielding the free amine as a TFA salt. Neutralization with NaHCO₃ affords N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine in 90% purity.

Purification Techniques

Silica gel chromatography (ethyl acetate/hexane gradients) remains standard for isolating intermediates. Recrystallization from methanol/water mixtures enhances purity (>99%) for pharmaceutical applications.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors for Boc protection, achieving 92% yield at 50 mL/min throughput. This method reduces reaction times from hours to minutes while maintaining stoichiometric control.

Green Chemistry Approaches

Water-mediated Suzuki couplings under microwave irradiation eliminate organic solvents, aligning with sustainable practices. Yields of 80% are achievable with Pd/C catalysts and KOH in H₂O.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.91 (s, 3H, OCH₃), 6.92 (d, J=8.2Hz, 1H, aromatic).

  • HPLC : Purity >98% (C18 column, 70:30 H₂O/MeCN, 1mL/min) .

Q & A

Q. What are the key synthetic routes for N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine, and how are protecting groups strategically employed?

Methodological Answer: The synthesis typically involves sequential protection and coupling steps:

Amine Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, preventing unwanted side reactions during subsequent steps. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Phenolic Coupling: The 4-hydroxy-2-methoxyphenoxy moiety is attached via nucleophilic aromatic substitution or Mitsunobu reaction, depending on the reactivity of the phenolic oxygen. Methoxy groups stabilize the aromatic ring, influencing regioselectivity .

Deprotection: The Boc group is selectively removed under acidic conditions (e.g., TFA or HCl in dioxane) to regenerate the free amine for downstream functionalization .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the structure by identifying key signals (e.g., tert-Boc group at ~1.4 ppm for CH₃ protons, aromatic protons from the phenoxy moiety at 6.5–7.5 ppm) .
  • HPLC-MS: Reverse-phase HPLC with UV/Vis or MS detection monitors purity and identifies byproducts. Gradient elution (e.g., water/acetonitrile with 0.1% formic acid) optimizes separation .
  • Melting Point and FT-IR: Supplementary methods to verify crystallinity and functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments for studying its reactivity in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Predict regioselectivity in coupling reactions (e.g., Suzuki-Miyaura) by calculating electron density maps and Fukui indices for the aromatic ring. The methoxy group directs electrophilic substitution to the para position relative to the hydroxyl group .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents stabilize transition states in SNAr reactions .
  • Validation: Compare computational predictions with experimental HPLC and GC-MS data to refine models .

Q. How can contradictory pharmacological data (e.g., sigma-1 receptor affinity vs. off-target effects) be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing methoxy with ethoxy or halogen groups) and assess binding affinity using radioligand assays (e.g., ³H-(+)-pentazocine for sigma-1 receptors). Evidence suggests alkyl chain length on the ethylamine backbone significantly impacts selectivity .
  • Off-Target Profiling: Use high-throughput screening (HTS) panels to identify unintended interactions with GPCRs or monoamine transporters. Pharmacophore modeling aligns with Shulgin’s SAR principles for phenethylamines, where ethylamine side-chain modifications alter potency .

Q. What strategies optimize enantioselective synthesis of this compound for chiral drug intermediates?

Methodological Answer:

  • Biocatalysis: Engineer ω-transaminases (e.g., from Arthrobacter sp.) to asymmetrically aminate prochiral ketones. Directed evolution (random mutagenesis + semi-rational design) enhances enzyme specificity for the target substrate .
  • Chiral Chromatography: Use cellulose-based chiral stationary phases (CSPs) for preparative separation. Mobile phases with isopropanol/hexane mixtures resolve enantiomers with >99% ee .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for Boc deprotection under acidic conditions?

Methodological Answer:

  • Variable Stability: The Boc group’s sensitivity to acid depends on steric hindrance. Bulky substituents (e.g., tert-butyl) near the amine slow deprotection. Monitor reaction progress via TLC (Rf shift) or in situ FT-IR for carbonyl group disappearance .
  • Alternative Reagents: Compare TFA, HCl/dioxane, and HCl/EtOAc systems. For acid-sensitive substrates, use milder conditions (e.g., 4 M HCl in dioxane at 0°C) to minimize side reactions .

Q. Why do solubility properties vary significantly across studies, and how can this be mitigated?

Methodological Answer:

  • Polymorphism: Crystallization conditions (e.g., solvent polarity, cooling rate) influence crystal packing. Use X-ray diffraction (XRPD) to identify polymorphic forms and DSC to study thermal stability .
  • Co-Solvent Systems: For in vitro assays, employ DMSO/PBS mixtures (≤1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine
Reactant of Route 2
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N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

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